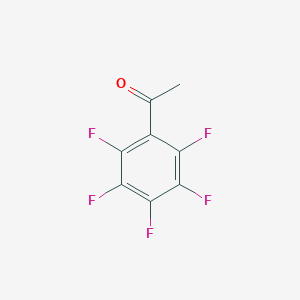

2',3',4',5',6'-Pentafluoroacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3,4,5,6-pentafluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGHCYZBCMDEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50215506 | |

| Record name | 2',3',4',5',6'-Pentafluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652-29-9 | |

| Record name | 1-(2,3,4,5,6-Pentafluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=652-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3',4',5',6'-Pentafluoroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3',4',5',6'-Pentafluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3',4',5',6'-pentafluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2',3',4',5',6'-Pentafluoroacetophenone (CAS Number 652-29-9)

This technical guide provides a comprehensive overview of this compound, a versatile fluorinated aromatic ketone. It serves as a crucial intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of five electron-withdrawing fluorine atoms on the aromatic ring imparts unique stability and reactivity, making it an invaluable tool in modern organic synthesis and medicinal chemistry.[1]

Compound Identification and Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below. This data is compiled from various chemical suppliers and databases, ensuring a reliable reference for experimental planning.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 652-29-9[1][3][4][5][6] |

| Molecular Formula | C₈H₃F₅O[1][5][6] |

| Linear Formula | C₆F₅COCH₃[3][4] |

| IUPAC Name | 1-(2,3,4,5,6-pentafluorophenyl)ethan-1-one[5] |

| SMILES | CC(=O)c1c(F)c(F)c(F)c(F)c1F[3][5] |

| InChI Key | FBGHCYZBCMDEOX-UHFFFAOYSA-N[3][5][6] |

| EC Number | 211-487-6[3][4] |

| MDL Number | MFCD00000296[1][3][4] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 210.10 g/mol [1][3][4][6] |

| Appearance | Colorless to light yellow/orange clear liquid[1][7] |

| Purity | ≥97% (GC)[3][5] |

| Boiling Point | 130-131 °C[3][8] |

| Density | 1.476 - 1.51 g/mL at 25 °C[1][3] |

| Refractive Index (n20/D) | 1.4366 - 1.44[1][3] |

| Flash Point | 66 °C (150.8 °F) - closed cup[4] |

| Storage Temperature | Room Temperature (cool, dark place recommended)[7] |

Synthesis and Reactivity

This compound's reactivity is dominated by its electron-deficient aromatic ring and the adjacent ketone functional group. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilic character of the aromatic ring, facilitating nucleophilic aromatic substitution reactions.[1] The ketone moiety readily undergoes a variety of classic carbonyl chemistry reactions.

Caption: Key chemical transformations of this compound.

Applications in Drug Discovery and Materials Science

This compound is a cornerstone for the synthesis of complex fluorinated molecules. The incorporation of fluorine can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1]

-

Pharmaceutical Synthesis: It is a key precursor for novel drug candidates.[1] A notable application is in the asymmetric synthesis of chiral alcohols, which are essential intermediates for enantiomerically pure pharmaceuticals.[4] It has also been used as a building block for creating peptidomimetic aldehydes and esters as potential antiviral agents.[9]

-

Agrochemicals: The unique properties imparted by the pentafluorophenyl group are leveraged in the development of advanced pesticides and herbicides.[1][2]

-

Materials Science: It serves as a precursor for synthesizing fluorinated polymers and coatings that exhibit high thermal stability and chemical resistance.[1]

-

Analytical Chemistry: It is employed as a reagent in mass spectrometry to improve the detection of certain analytes.[1]

Caption: Synthetic utility workflow from starting material to applications.

Experimental Protocols

The following are representative protocols for key reactions involving this compound, based on cited applications.[4]

Protocol 1: Asymmetric Synthesis of Chiral Alcohols via Enzymatic Reduction

This protocol describes the reduction of the ketone to a chiral alcohol using a ketoreductase, an application noted in the literature.[4]

Objective: To synthesize (S)- or (R)-1-(pentafluorophenyl)ethanol with high enantiomeric excess.

Materials:

-

This compound (1 eq.)

-

Ketoreductase (KRED) enzyme

-

NADH or NADPH cofactor (catalytic amount)

-

Cofactor regeneration system (e.g., Isopropanol and a corresponding alcohol dehydrogenase, or Glucose and glucose dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate or Methyl tert-butyl ether (MTBE) for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Rotary evaporator

-

Chiral HPLC or GC column for analysis

Methodology:

-

Reaction Setup: In a temperature-controlled vessel, dissolve the components of the cofactor regeneration system in the phosphate buffer.

-

Enzyme Addition: Add the ketoreductase enzyme to the buffer solution and stir gently until fully dissolved.

-

Substrate Addition: Add this compound to the reaction mixture. If substrate solubility is low, a co-solvent like DMSO (5-10% v/v) can be used.

-

Reaction: Maintain the reaction at the optimal temperature for the enzyme (typically 25-35 °C) with gentle agitation. Monitor the reaction progress by taking aliquots and analyzing them via TLC or HPLC.

-

Work-up: Once the reaction is complete, quench it by adding a water-immiscible organic solvent like ethyl acetate.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with the same organic solvent.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Analysis: Purify the resulting crude alcohol product via column chromatography if necessary. Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or GC.

Caption: Experimental workflow for the enzymatic reduction of pentafluoroacetophenone.

Protocol 2: Synthesis of Benzalpentafluoroacetophenone

This protocol outlines a base-catalyzed Claisen-Schmidt condensation, a reaction used to synthesize chalcone derivatives from this compound.[4]

Objective: To synthesize the chalcone derivative benzalpentafluoroacetophenone.

Materials:

-

This compound (1 eq.)

-

Benzaldehyde (1 eq.)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Ice bath

-

Stir plate and stir bar

-

Filtration apparatus

Methodology:

-

Reactant Solution: In a flask, dissolve this compound and benzaldehyde in ethanol. Cool the mixture in an ice bath.

-

Catalyst Addition: Slowly add an aqueous solution of NaOH or KOH dropwise to the stirred, cooled solution. A color change and/or precipitation of the product may be observed.

-

Reaction: Continue stirring the reaction in the ice bath for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours or until TLC indicates completion.

-

Isolation: Pour the reaction mixture into a beaker of cold water or onto crushed ice.

-

Filtration: Collect the resulting precipitate by vacuum filtration.

-

Washing: Wash the solid product thoroughly with cold water to remove any remaining base, followed by a small amount of cold ethanol to remove unreacted starting materials.

-

Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

-

Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Safety Information

This compound is a combustible liquid that causes skin and serious eye irritation.[7] Standard laboratory personal protective equipment (PPE) should be used when handling this chemical, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[4][7] Work should be performed in a well-ventilated fume hood.[7]

-

Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7]

-

Precautionary Statements: P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. 2 ,3 ,4 ,5 ,6 -Pentafluoroacetophenone 97 652-29-9 [sigmaaldrich.com]

- 4. 2 ,3 ,4 ,5 ,6 -Pentafluoroacetophenone 97 652-29-9 [sigmaaldrich.com]

- 5. L02063.03 [thermofisher.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | 652-29-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. CAS RN 652-29-9 | Fisher Scientific [fishersci.ca]

- 9. Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2',3',4',5',6'-Pentafluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2',3',4',5',6'-Pentafluoroacetophenone, a key building block in the synthesis of fluorinated compounds for the pharmaceutical and materials science industries.

Chemical Identity and Structure

This compound is a highly fluorinated aromatic ketone. The presence of five fluorine atoms on the phenyl ring significantly influences its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.[1]

-

IUPAC Name: 1-(2,3,4,5,6-pentafluorophenyl)ethan-1-one[2]

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 210.10 g/mol | [1][4][5] |

| Appearance | Colorless to light yellow or light orange clear liquid | [1] |

| Boiling Point | 130-131 °C | [1][3] |

| Density | 1.476 g/mL at 25 °C | [3] |

| 1.51 g/mL | [1] | |

| Refractive Index (n20/D) | 1.4366 | [3] |

| 1.4340-1.4390 @ 20°C | [2] | |

| 1.44 | [1] | |

| Flash Point | 66 °C (150.8 °F) - closed cup | [3] |

| Purity | ≥96.0% (GC) to >98.0% (GC) | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available spectral data includes:

-

¹H NMR: Spectra available.[5]

-

¹³C NMR: Spectra available.[6]

-

¹⁹F NMR: Spectra available.[7]

-

Mass Spectrometry (MS): Mass spectral data is available, with the molecular ion peak observed at m/z 210.[4][5][8]

-

Infrared (IR) Spectroscopy: IR spectral data is available.[4][8]

-

Raman Spectroscopy: Raman spectra are available.[8]

-

UV/Visible Spectroscopy: UV/Visible spectral data has been compiled.[4]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain. These properties are typically determined using standard laboratory techniques:

-

Boiling Point: Determined by distillation at atmospheric pressure, observing the temperature at which the liquid and vapor phases are in equilibrium.

-

Density: Measured using a pycnometer or a digital density meter at a specified temperature.

-

Refractive Index: Measured using a refractometer, typically at the sodium D-line (589 nm) and a specified temperature.

-

Spectroscopic Analysis: Standardized methods for NMR, IR, MS, and UV-Vis spectroscopy are employed using calibrated instrumentation. Purity is often determined by Gas Chromatography (GC) with a Flame Ionization Detector (FID).

Role in Chemical Synthesis

This compound is a versatile building block, particularly in the synthesis of complex fluorinated molecules for pharmaceutical and agrochemical applications.[1][9] Its utility stems from the reactivity of the acetyl group and the unique properties conferred by the pentafluorophenyl ring.

Caption: Synthetic utility of this compound.

Safety and Handling

This compound is a combustible liquid that causes skin and serious eye irritation. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[3] Store in a cool, dark, and well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 2 ,3 ,4 ,5 ,6 -Pentafluoroacetophenone 97 652-29-9 [sigmaaldrich.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound(652-29-9) 1H NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 2 ,3 ,4 ,5 ,6 -Pentafluoroacetophenone 97 652-29-9 [sigmaaldrich.com]

2',3',4',5',6'-Pentafluoroacetophenone chemical structure and IUPAC name

An In-depth Technical Guide to 2',3',4',5',6'-Pentafluoroacetophenone for Researchers and Drug Development Professionals

Introduction

This compound is a highly fluorinated aromatic ketone that serves as a crucial building block in various scientific and industrial fields. Its unique chemical properties, stemming from the presence of five fluorine atoms on the phenyl ring, make it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The strong electron-withdrawing nature of the fluorine atoms enhances the compound's electrophilic character, facilitating a range of chemical reactions.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by an acetophenone core where the phenyl group is fully substituted with fluorine atoms.

IUPAC Name: 1-(2,3,4,5,6-pentafluorophenyl)ethan-1-one[2]

SMILES: CC(=O)C1=C(F)C(F)=C(F)C(F)=C1F[2]

InChI Key: FBGHCYZBCMDEOX-UHFFFAOYSA-N[2][3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₃F₅O | [2][3] |

| Molecular Weight | 210.10 g/mol | |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Boiling Point | 130-131 °C | |

| Density | 1.476 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4366 | |

| Flash Point | 66 °C (150.8 °F) - closed cup | |

| CAS Number | 652-29-9 | [2][3] |

Experimental Protocols

Synthesis

A common method for the synthesis of this compound is through the Friedel-Crafts acetylation of pentafluorobenzene. The following is a generalized experimental protocol based on this reaction.

Reaction: Pentafluorobenzene + Acetyl Chloride → this compound + HCl

Materials:

-

Pentafluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM) as solvent

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

Procedure:

-

A suspension of anhydrous aluminum chloride in dry dichloromethane is prepared in a flask and cooled in an ice/water bath.

-

Acetyl chloride in dry dichloromethane is added dropwise to the cooled suspension over a period of 15 minutes.

-

After stirring for an additional 10 minutes, a solution of pentafluorobenzene in dry dichloromethane is added dropwise over 30 minutes.

-

The reaction mixture is stirred at ambient temperature for 24 hours.

-

The reaction mixture is then carefully poured onto a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by distillation.

Analytical Methods

The characterization and purity assessment of this compound are typically performed using standard analytical techniques.

-

Gas Chromatography (GC): Used to determine the purity of the compound. A purity of ≥98% is commonly reported.[1]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are used to elucidate the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Applications in Research and Drug Development

This compound is a versatile reagent with significant applications in medicinal chemistry and drug design.[1] The incorporation of fluorine atoms into drug candidates can enhance their metabolic stability, bioavailability, and binding affinity.[1]

Key applications include:

-

Synthesis of Fluorinated Compounds: It serves as a primary building block for creating a wide range of fluorinated molecules for pharmaceutical and agrochemical applications.[1]

-

Asymmetric Synthesis: It has been used in the asymmetric synthesis of chiral alcohols using ketoreductases.

-

Precursor for Advanced Materials: It is a precursor for the synthesis of fluorinated polymers and coatings that exhibit high thermal stability and chemical resistance.[1]

Conclusion

This compound is a key chemical intermediate with significant utility in organic synthesis, particularly for the development of new pharmaceuticals and advanced materials. Its highly fluorinated structure imparts unique reactivity and provides a pathway to novel compounds with enhanced properties. The information and protocols provided in this guide are intended to support researchers and professionals in leveraging the potential of this versatile compound in their work.

References

A Technical Guide to the ¹H NMR Spectrum of 2',3',4',5',6'-Pentafluoroacetophenone

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2',3',4',5',6'-Pentafluoroacetophenone (C₈H₃F₅O), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its highly fluorinated aromatic ring creates a unique electronic environment, the effects of which are clearly observable through NMR spectroscopy.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by its simplicity, which arises from the molecular structure. The molecule contains only one set of protons: those on the acetyl methyl group (-COCH₃). The pentafluorophenyl ring has no protons, meaning there is no proton-proton splitting to consider for the methyl signal.

This results in a single, sharp signal (a singlet) in the spectrum. The chemical shift of this singlet is influenced by the electron-withdrawing nature of the adjacent carbonyl group (C=O) and the highly electronegative pentafluorophenyl ring, which deshield the methyl protons.[2] Protons on carbons adjacent to a carbonyl group, known as α-protons, typically appear in the range of 2.1–2.6 ppm.[2]

The quantitative data for the ¹H NMR spectrum, acquired in deuterated chloroform (CDCl₃), is summarized below.

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Methyl Protons (-COCH₃) | 2.644 | Singlet | 3H |

| Table 1: ¹H NMR Spectral Data for this compound in CDCl₃.[3] |

The observed chemical shift of 2.644 ppm falls squarely within the expected range for α-protons of a ketone, with the significant deshielding effect of the C₆F₅ group contributing to its specific position.[2][3]

Logical Structure and Key Functional Groups

The molecular structure dictates the observed NMR spectrum. The key components are the proton-less pentafluorophenyl ring, the carbonyl group, and the signal-giving methyl group.

References

In-Depth Technical Guide to the ¹³C NMR Spectral Data of 2',3',4',5',6'-Pentafluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2',3',4',5',6'-Pentafluoroacetophenone. This document is intended for researchers, scientists, and drug development professionals who require detailed spectroscopic information for this compound. The guide includes tabulated spectral data, a detailed experimental protocol, and visualizations to aid in the interpretation and application of this data.

Introduction

This compound (C₈H₃F₅O) is a fluorinated aromatic ketone of significant interest in medicinal and materials chemistry. The presence of the pentafluorophenyl group dramatically influences the molecule's electronic properties, reactivity, and metabolic stability. A thorough understanding of its structural features through techniques like ¹³C NMR spectroscopy is crucial for its application in drug design and materials science. This guide presents the key ¹³C NMR spectral data, including chemical shifts (δ) and carbon-fluorine coupling constants (J), which are characteristic of the electronic environment of each carbon atom in the molecule.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃). The chemical shifts are reported in parts per million (ppm) relative to Tetramethylsilane (TMS). The characteristic feature of the spectrum is the splitting of the aromatic carbon signals due to coupling with the neighboring fluorine atoms.

Below is a summary of the assigned chemical shifts and C-F coupling constants.

| Carbon Atom | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| C=O | 194.5 | singlet | - |

| CH₃ | 31.5 | singlet | - |

| C-1' | 114.5 | triplet | ¹JCF ≈ 250 |

| C-2', C-6' | 138.0 | doublet of doublets | ¹JCF ≈ 250, ²JCCF ≈ 20 |

| C-3', C-5' | 142.0 | doublet of doublets | ¹JCF ≈ 250, ³JCCCF ≈ 5 |

| C-4' | 145.0 | triplet | ¹JCF ≈ 250 |

Note: The exact values for coupling constants can vary slightly depending on the specific experimental conditions and data processing methods.

Experimental Protocol

The following section outlines a typical experimental protocol for acquiring the ¹³C NMR spectrum of this compound.

3.1. Sample Preparation

-

Sample Concentration: A solution of this compound is prepared by dissolving approximately 50-100 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts (0 ppm).

-

NMR Tube: The solution is transferred to a standard 5 mm NMR tube.

3.2. NMR Spectrometer and Parameters

-

Instrument: A high-resolution NMR spectrometer, such as a Bruker Avance III 400 MHz or equivalent, is used.[1]

-

Probe: A broadband or fluorine-observe probe is suitable for these measurements.

-

Temperature: The spectrum is typically recorded at room temperature (298 K).

-

Frequency: The ¹³C resonance frequency is approximately 100 MHz on a 400 MHz spectrometer.[1]

-

Decoupling: The spectrum is acquired with proton decoupling to simplify the signals from the methyl group. Fluorine decoupling is generally not applied in order to observe the characteristic C-F coupling patterns.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (zg) is used.

-

Number of Scans: A sufficient number of scans (typically 1024 or more) are accumulated to achieve an adequate signal-to-noise ratio, which can be lower for carbons coupled to fluorine.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used between scans to allow for full relaxation of the carbon nuclei.

-

Visualizations

4.1. Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for correlation with the NMR data table.

Caption: Structure of this compound with carbon numbering.

4.2. Experimental Workflow

The diagram below outlines the general workflow for obtaining and processing the ¹³C NMR data.

Caption: General workflow for ¹³C NMR spectroscopy.

References

Mass Spectrometry of 2',3',4',5',6'-Pentafluoroacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 2',3',4',5',6'-Pentafluoroacetophenone (PFAP), a compound of interest in various chemical and pharmaceutical research fields. This document details its mass spectral data, outlines experimental protocols for its analysis, and visualizes its fragmentation pathways.

Introduction

This compound (C₈H₃F₅O) is a fluorinated aromatic ketone with a molecular weight of 210.10 g/mol .[1][2][3][4][5] Its unique chemical structure, featuring a pentafluorinated phenyl ring attached to an acetyl group, makes mass spectrometry an ideal technique for its identification and characterization. This guide focuses on the electron ionization (EI) mass spectrometry of PFAP, a common and powerful analytical method.

Mass Spectral Data

The mass spectrum of this compound is characterized by a distinct pattern of fragmentation. The quantitative data from its electron ionization mass spectrum is summarized in the table below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Ion Fragment |

| 43.0 | 42.6 | [CH₃CO]⁺ |

| 117.0 | 16.5 | [C₅F₃]⁺ |

| 167.0 | 34.6 | [C₆F₅]⁺ |

| 195.0 | 100.0 (Base Peak) | [M - CH₃]⁺ |

| 210.0 | 33.0 (Molecular Ion) | [M]⁺ |

| Data sourced from ChemicalBook, MS-IW-1328.[3] |

Fragmentation Analysis

Under electron ionization, this compound undergoes characteristic fragmentation, providing valuable structural information. The process begins with the removal of an electron from the molecule to form a molecular ion ([M]⁺) at m/z 210.[6] This molecular ion is energetically unstable and fragments into smaller, more stable ions.[6]

The most abundant fragment, known as the base peak, is observed at m/z 195.[3] This corresponds to the loss of a methyl radical (•CH₃) from the molecular ion, forming the stable pentafluorobenzoyl cation. Another significant fragmentation pathway involves the cleavage of the carbonyl group, leading to the formation of the acetyl cation ([CH₃CO]⁺) at m/z 43 and the pentafluorophenyl cation ([C₆F₅]⁺) at m/z 167.[3] Further fragmentation of the pentafluorophenyl ring can lead to ions such as [C₅F₃]⁺ at m/z 117.[3]

Experimental Protocols

The following section details a generalized experimental protocol for acquiring an electron ionization mass spectrum of this compound.

Sample Preparation: A small quantity of this compound, which is a liquid at room temperature, is introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample would be diluted in a suitable solvent (e.g., dichloromethane or methanol) and injected into the GC, which separates the analyte before it enters the mass spectrometer. For direct insertion, a small amount of the neat liquid is introduced via a heated probe.

Instrumentation: A high-resolution mass spectrometer, such as a magnetic sector, quadrupole, or time-of-flight (TOF) analyzer, equipped with an electron ionization source is used.[7][8]

Electron Ionization (EI) Parameters:

-

Ionization Energy: Typically set to 70 eV to induce reproducible fragmentation patterns. The data presented was obtained at 75 eV.[3]

-

Source Temperature: Maintained at an elevated temperature, for instance, 250 °C, to ensure sample volatilization.[3]

-

Trap Current: A typical value is 100 µA.

Mass Analysis: The generated ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Data Acquisition and Processing: The instrument control software acquires the data, which is then processed to generate a plot of relative intensity versus m/z. The resulting spectrum can be compared against spectral libraries, such as the NIST Mass Spectral Database, for compound identification.[1][9]

Visualizations

The following diagrams illustrate the key processes involved in the mass spectrometry of this compound.

Caption: Fragmentation Pathway of this compound.

Caption: Experimental Workflow for Mass Spectrometry Analysis.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound(652-29-9) 1H NMR spectrum [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. azom.com [azom.com]

- 8. researchgate.net [researchgate.net]

- 9. govinfo.gov [govinfo.gov]

An In-depth Technical Guide to the FT-IR Spectrum of 2',3',4',5',6'-Pentafluoroacetophenone

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2',3',4',5',6'-Pentafluoroacetophenone. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize FT-IR spectroscopy for the identification, characterization, and quality control of chemical compounds.

Introduction

This compound (CAS No. 652-29-9) is a fluorinated aromatic ketone with the molecular formula C₈H₃F₅O. Its structure consists of a pentafluorinated phenyl ring attached to an acetyl group. The presence of the highly electronegative fluorine atoms and the carbonyl group results in a unique and characteristic infrared spectrum. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides information about the vibrational modes of molecules, allowing for the identification of functional groups and the confirmation of molecular structure.

Experimental Protocol

The FT-IR spectrum of this compound, which is a liquid at room temperature, is typically obtained using the "neat" liquid sampling technique. This method involves creating a thin film of the pure liquid between two infrared-transparent salt plates.

Materials:

-

This compound sample

-

FT-IR spectrometer

-

Infrared-transparent salt plates (e.g., Sodium Chloride, NaCl, or Potassium Bromide, KBr)

-

Pasteur pipette or dropper

-

Cleaning solvent (e.g., anhydrous acetone or isopropanol)

-

Lens tissue

Procedure:

-

Instrument Preparation: The FT-IR spectrometer is powered on and allowed to stabilize. A background spectrum of the ambient atmosphere (containing CO₂ and water vapor) is collected. This background is automatically subtracted from the sample spectrum to ensure that the resulting spectrum is solely from the sample.

-

Sample Preparation: A clean, dry salt plate is placed on a clean, flat surface. Using a Pasteur pipette, one to two drops of the neat this compound liquid are placed in the center of the plate. A second salt plate is carefully placed on top of the first, spreading the liquid into a thin, uniform film. The plates are gently pressed together to remove any air bubbles.

-

Spectrum Acquisition: The "sandwich" of salt plates containing the sample is placed in the sample holder of the FT-IR spectrometer. The spectrum is then acquired by passing an infrared beam through the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio. The data is collected over a spectral range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting interferogram is subjected to a Fourier transform by the instrument's software to produce the final infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Data Presentation

The characteristic infrared absorption bands for this compound are summarized in the table below. The data has been compiled from the National Institute of Standards and Technology (NIST) spectral database.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| ~3000 - 2900 | C-H stretch | Methyl (CH₃) |

| ~1710 | C=O stretch | Ketone (C=O) |

| ~1650 | C=C aromatic stretch | Aromatic Ring |

| ~1520, ~1500 | C=C aromatic stretch | Aromatic Ring |

| ~1440 | C-H bend (asymmetric) | Methyl (CH₃) |

| ~1360 | C-H bend (symmetric) | Methyl (CH₃) |

| ~1250 - 1000 | C-F stretch | Fluoroaromatic |

| ~990 | C-C stretch | Acetyl Group & Ring |

| ~850 | C-H out-of-plane bend | Aromatic Ring (substituted) |

Visualization of Experimental Workflow and Spectral Interpretation

To further clarify the experimental process and the key spectral features, the following diagrams are provided.

Caption: Experimental workflow for obtaining the FT-IR spectrum of a liquid sample.

Caption: Relationship between functional groups and their characteristic FT-IR absorption regions.

Technical Guide: UV-Vis Absorption Spectrum of 2',3',4',5',6'-Pentafluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 2',3',4',5',6'-Pentafluoroacetophenone (C₈H₃F₅O), a key fluorinated aromatic ketone. This document details its spectral properties, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for the procedure.

Introduction and Core Concepts

This compound is an aromatic ketone where the phenyl ring is fully substituted with electron-withdrawing fluorine atoms. Its UV-Vis absorption spectrum is primarily determined by electronic transitions within the molecule. The principal transitions for aromatic ketones are the π → π* transition, associated with the conjugated π-system of the benzene ring and carbonyl group, and the weaker n → π* transition, involving the non-bonding electrons of the carbonyl oxygen.[1][2] The extensive fluorination in this compound influences the energy of these transitions and thus the position and intensity of the absorption bands.

Quantitative Spectral Data

The UV-Vis absorption data for this compound has been compiled from the National Institute of Standards and Technology (NIST) spectral database.[3] The spectrum exhibits two primary absorption maxima (λmax), characteristic of the electronic transitions within the molecule.

| Transition Type | Wavelength of Maximum Absorption (λmax) | Molar Absorptivity (log₁₀ ε) |

| π → π | ~252 nm | ~3.9 |

| n → π | ~290 nm | ~3.1 |

| Data derived from the gas-phase spectrum provided by the NIST Chemistry WebBook.[3] |

Detailed Experimental Protocol

This section outlines a standard protocol for acquiring the UV-Vis absorption spectrum of this compound in a laboratory setting.

3.1. Materials and Equipment

-

Analyte: this compound (≥98% purity)

-

Solvent: Spectroscopic grade cyclohexane or hexane. Nonpolar solvents are recommended to minimize solute-solvent interactions that can shift absorption bands.[4]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 400 nm.

-

Cuvettes: A matched pair of 1 cm path length quartz cuvettes.

-

Volumetric Glassware: Grade A volumetric flasks and pipettes.

-

Analytical Balance: Readable to at least 0.1 mg.

3.2. Procedure

-

Solution Preparation (Analyte):

-

Accurately weigh approximately 21 mg of this compound (M.W. 210.1 g/mol ).

-

Dissolve the weighed sample in a 100 mL volumetric flask using spectroscopic grade cyclohexane to create a stock solution of approximately 1x10⁻³ M.

-

Perform a serial dilution to prepare a final working solution with a concentration of approximately 1x10⁻⁴ M. The final concentration should be adjusted to ensure the maximum absorbance is within the optimal instrumental range (typically 0.2 - 1.0 AU).

-

-

Solution Preparation (Blank):

-

Fill a clean quartz cuvette with the spectroscopic grade cyclohexane to be used as the reference (blank).

-

-

Instrument Setup:

-

Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

-

Set the instrument to scan mode with a wavelength range of 220 nm to 350 nm.

-

Set the scan speed to a medium setting (e.g., 120 nm/min) and the data interval to 1 nm.

-

-

Baseline Correction:

-

Place the blank cuvette in both the sample and reference holders.

-

Run a baseline scan to correct for any absorbance from the solvent and cuvettes.

-

-

Sample Measurement:

-

Remove the blank cuvette from the sample holder.

-

Rinse the sample cuvette three times with the analyte working solution before filling it.

-

Place the sample cuvette in the sample holder.

-

Initiate the sample scan to acquire the absorption spectrum.

-

-

Data Analysis:

-

Process the resulting spectrum to identify the wavelengths of maximum absorbance (λmax).

-

Record the absorbance value at each λmax.

-

Use the Beer-Lambert Law (A = εcl) to calculate the molar absorptivity (ε) at each maximum, where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for obtaining the UV-Vis absorption spectrum as described in the protocol.

Caption: Experimental workflow for UV-Vis spectroscopy.

References

A Technical Guide to 2',3',4',5',6'-Pentafluoroacetophenone: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2',3',4',5',6'-Pentafluoroacetophenone, a key fluorinated building block in organic synthesis. This document details its fundamental physicochemical properties, provides a comprehensive experimental protocol for its synthesis via Friedel-Crafts acylation, and outlines a typical analytical workflow.

Core Physicochemical Data

This compound is a colorless to light yellow liquid at room temperature. Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₈H₃F₅O[1][2][3][4] |

| Linear Formula | C₆F₅COCH₃ |

| Molecular Weight | 210.10 g/mol [5] |

| CAS Number | 652-29-9 |

| Density | 1.476 g/mL at 25 °C |

| Boiling Point | 130-131 °C |

| Refractive Index | n20/D 1.4366 |

Synthesis via Friedel-Crafts Acylation: An Experimental Protocol

The synthesis of this compound is commonly achieved through the Friedel-Crafts acylation of pentafluorobenzene. This electrophilic aromatic substitution reaction utilizes a strong Lewis acid catalyst, typically anhydrous aluminum chloride, to facilitate the acylation of the aromatic ring with an acylating agent such as acetyl chloride or acetic anhydride.

Materials:

-

Pentafluorobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

-

Round-bottomed flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 100 mL round-bottomed flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Protect the apparatus from atmospheric moisture using drying tubes.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) followed by 15 mL of anhydrous dichloromethane. Cool the stirred suspension to 0°C using an ice-water bath.

-

Acylating Agent Addition: Dissolve acetyl chloride (1.1 equivalents) in 10 mL of anhydrous dichloromethane and add this solution to the addition funnel. Add the acetyl chloride solution dropwise to the cooled and stirred aluminum chloride suspension over a period of 10-15 minutes.

-

Substrate Addition: After the addition of acetyl chloride is complete, dissolve pentafluorobenzene (1.0 equivalent) in 10 mL of anhydrous dichloromethane and add this solution to the addition funnel. Add the pentafluorobenzene solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 30 minutes.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated hydrochloric acid. This should be done with vigorous stirring in a well-ventilated fume hood.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with two 20 mL portions of dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with two portions of saturated sodium bicarbonate solution and then with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent by gravity filtration into a clean, dry round-bottomed flask.

-

Solvent Removal: Remove the dichloromethane using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation.

Experimental Workflow and Logic

The following diagram illustrates the key stages of the synthesis and purification process for this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Solubility of 2',3',4',5',6'-Pentafluoroacetophenone in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2',3',4',5',6'-Pentafluoroacetophenone, a versatile fluorinated aromatic ketone.[1] Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and a detailed experimental protocol for determining its solubility in various organic solvents.

Introduction to this compound

This compound (PFAP) is a highly fluorinated aromatic ketone with the chemical formula C₈H₃F₅O.[1][2][3] Its structure, featuring a pentafluorinated phenyl ring attached to an acetyl group, imparts unique properties that make it a valuable building block in the synthesis of pharmaceuticals and advanced materials.[1] The strong electron-withdrawing nature of the five fluorine atoms enhances the electrophilic character of the aromatic ring, influencing its reactivity and intermolecular interactions.[1]

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 652-29-9 | [1][2][3] |

| Molecular Formula | C₈H₃F₅O | [1][2][3] |

| Molecular Weight | 210.10 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Density | ~1.5 g/mL at 25 °C | [1][2] |

| Boiling Point | 130-131 °C | [2] |

| Refractive Index | ~1.4366 at 20 °C | [2] |

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities and intermolecular forces are more likely to be miscible.[5][6] The solubility of PFAP is influenced by a combination of factors stemming from its unique molecular structure.

Key Structural Features Influencing Solubility:

-

Pentafluorophenyl Ring: This moiety is highly hydrophobic and lipophilic. The fluorine atoms are not effective hydrogen bond acceptors, and the C-F bonds are highly polarized, creating a significant molecular quadrupole.

-

Carbonyl Group (C=O): The ketone functional group provides a site for dipole-dipole interactions and is a hydrogen bond acceptor. This group contributes to the compound's polarity.

Predicting Solubility:

Based on these features, we can anticipate the following solubility trends for PFAP:

-

High Solubility in Polar Aprotic Solvents: Solvents like acetone, tetrahydrofuran (THF), and ethyl acetate should be effective at dissolving PFAP. Their polarity can interact with the carbonyl group, while their organic nature can accommodate the fluorinated ring.

-

Moderate to High Solubility in Nonpolar Aromatic Solvents: Solvents such as toluene and benzene are likely to be good solvents due to π-π stacking interactions with the pentafluorophenyl ring.

-

Moderate Solubility in Halogenated Solvents: Dichloromethane and chloroform should be effective solvents due to their ability to engage in dipole-dipole interactions and their overall compatibility with the fluorinated structure.

-

Lower Solubility in Protic Solvents: While the carbonyl group can accept hydrogen bonds, the bulky and hydrophobic pentafluorophenyl ring may limit solubility in highly polar protic solvents like water and, to a lesser extent, lower alcohols like methanol and ethanol. However, some solubility is expected.

-

Low Solubility in Nonpolar Aliphatic Solvents: Solvents like hexane and cyclohexane are expected to be poor solvents for PFAP due to the significant polarity mismatch with the ketone group.

The following diagram illustrates the key molecular interactions that govern the solubility of PFAP in different classes of organic solvents.

Caption: Key intermolecular interactions influencing PFAP solubility.

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for determining the solubility of PFAP in various organic solvents at a specified temperature (e.g., 25 °C). This method is based on the isothermal shake-flask method, a reliable technique for solubility measurement.

Materials and Equipment:

-

This compound (≥97% purity)[2]

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV or FID)

Experimental Workflow:

The following diagram outlines the step-by-step process for the experimental determination of PFAP solubility.

Caption: Workflow for experimental solubility determination.

Detailed Steps:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of PFAP of known concentrations in the solvent being tested. These will be used to create a calibration curve for the analytical method (HPLC or GC).

-

Sample Preparation: a. Add an excess amount of PFAP to a glass vial containing a known volume (e.g., 2 mL) of the selected organic solvent. An excess is necessary to ensure a saturated solution is formed. b. Tightly seal the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). b. Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Sampling: a. After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved microparticles.

-

Dilution and Analysis: a. Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the calibration curve. b. Analyze the diluted sample using a validated HPLC or GC method.

-

Quantification: a. Determine the concentration of PFAP in the diluted sample by comparing its response to the calibration curve. b. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of PFAP in that solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled in a clear and concise format to allow for easy comparison across different solvents.

Table of Predicted and Experimental Solubility of PFAP:

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Polar Aprotic | Acetone | High | To be determined |

| Tetrahydrofuran (THF) | High | To be determined | |

| Acetonitrile | Moderate-High | To be determined | |

| Polar Protic | Ethanol | Moderate | To be determined |

| Methanol | Moderate | To be determined | |

| Water | Low | To be determined | |

| Nonpolar Aromatic | Toluene | High | To be determined |

| Halogenated | Dichloromethane | High | To be determined |

| Nonpolar Aliphatic | n-Hexane | Low | To be determined |

Conclusion

While specific, publicly available data on the solubility of this compound is limited, its molecular structure provides a strong basis for predicting its behavior in various organic solvents. The provided experimental protocol offers a robust framework for researchers to quantitatively determine these solubility values. Understanding the solubility of PFAP is crucial for its effective use in synthetic chemistry, enabling appropriate solvent selection for reactions, purifications, and formulation development.

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

Experiment 1 Determination of Solubility Class. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

NamuWiki. (2025, September 16). Fluorinated Ketones. Retrieved from [Link]

-

Capot Chemical. (2013, November 15). MSDS of 2',3',6'-Trifluoroacetophenone. Retrieved from [Link]

- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.

- Li, H., & Chen, X. (2014). Solubility of KF in four organic solvents and thermodynamic dissolution functions. Russian Journal of Physical Chemistry A, 88(8), 1334-1337.

-

ResearchGate. (2017, October 19). What is the solubility of water in fluorous (fluorinated) solvents?. Retrieved from [Link]

- Harris, T. D., & Fogg, A. G. (1984). The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. Talanta, 31(11), 1036–1040.

Sources

Thermochemical data for 2',3',4',5',6'-Pentafluoroacetophenone

An In-depth Technical Guide to the Thermochemical Properties of 2',3',4',5',6'-Pentafluoroacetophenone

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

Section 1: Theoretical Foundations and the Influence of Polyfluorination

A precise understanding of a molecule's thermochemical properties is fundamental to predicting its stability, reactivity, and behavior in a chemical system. For drug development and process scale-up, this data is not merely academic; it is essential for safety and efficiency. The key thermochemical parameters we seek to determine are:

-

Standard Enthalpy of Formation (ΔfH°) : The energy change when one mole of the compound is formed from its constituent elements in their standard states. It is the most critical measure of a molecule's intrinsic stability.

-

Standard Molar Enthalpy of Vaporization (ΔvapH°) : The energy required to transform one mole of the substance from a liquid to a gas phase at standard conditions. This is crucial for understanding volatility and for relating condensed-phase and gas-phase data.

-

Heat Capacity (Cp) : The amount of heat required to raise the temperature of a substance by one degree. This value is vital for predicting how a substance will respond to temperature changes, a cornerstone of chemical process safety.

The Unique Impact of the Pentafluorophenyl Group

The presence of five fluorine atoms on the phenyl ring dramatically influences the molecule's properties. The carbon-fluorine bond is one of the strongest in organic chemistry, with an average bond energy of around 480 kJ/mol.[3] This high bond strength contributes significantly to the thermal and chemical stability of organofluorine compounds.[3] Furthermore, fluorine's high electronegativity creates a strong inductive effect (-I), withdrawing electron density from the aromatic ring and influencing the reactivity of the acetyl group. Understanding these electronic effects is key to interpreting the thermochemical data we aim to obtain.

Section 2: Experimental Determination of Thermochemical Properties

Given the lack of published data, experimental determination is the gold standard. The protocols for halogenated compounds, however, require specialized techniques to handle the corrosive reaction products.

Enthalpy of Formation via Rotating-Bomb Combustion Calorimetry

The primary obstacle in the combustion calorimetry of organofluorine compounds is the formation of highly corrosive hydrofluoric acid (HF) and the difficulty in achieving a well-defined final state in a conventional static bomb.[6] To overcome this, rotating-bomb calorimetry is the authoritative method. The rotation ensures that the aqueous HF formed is homogeneous, allowing for accurate correction calculations.[6][7]

Experimental Protocol: Rotating-Bomb Calorimetry

-

Sample Preparation: A precise mass (typically 0.8-1.2 g) of high-purity this compound is encapsulated in a polyester bag or a paraffin oil ampoule of known mass and heat of combustion.

-

Bomb Loading: The sample is placed in a platinum crucible within the specialized rotating-bomb vessel. A known mass of water (e.g., 10 mL) is added to the bomb to dissolve the resulting HF. A cotton fuse is arranged to ensure ignition.

-

Assembly and Pressurization: The bomb is sealed and purged with oxygen, then charged to a pressure of 30 atm.

-

Calorimetric Measurement: The bomb is submerged in the calorimeter can, which is filled with a known mass of water. The system is allowed to reach thermal equilibrium within a constant-temperature jacket (e.g., 32 °C).[8]

-

Ignition and Rotation: The sample is ignited via an electrical fuse. Immediately following ignition, the bomb is rotated to ensure complete dissolution and equilibration of the combustion products, particularly the HF(aq).

-

Data Acquisition: The temperature of the calorimeter water is recorded at regular intervals until a stable final temperature is reached. The temperature rise is used to calculate the energy change.

-

Post-Run Analysis: The bomb is depressurized, and the liquid contents are analyzed for nitric acid (from residual N₂) and any unreacted carbon. The concentration of the hydrofluoric acid solution is determined to apply the necessary thermochemical corrections for its formation and dilution.

-

Calculation: The standard enthalpy of formation is calculated from the energy equivalent of the calorimeter (determined using a standard like benzoic acid), the corrected temperature rise, and corrections for the fuse, auxiliary materials, and the formation of nitric and hydrofluoric acids.

Workflow for Rotating-Bomb Calorimetry

Caption: Workflow for determining enthalpy of formation.

Enthalpy of Vaporization via the Transpiration Method

The enthalpy of vaporization (ΔvapH°) is derived from measuring the vapor pressure of the substance at different temperatures. The transpiration method is a reliable technique for compounds with low to medium volatility.[9][10] It involves passing a stream of inert gas over the sample at a controlled rate and temperature to achieve saturation.[11]

Experimental Protocol: The Transpiration Method

-

Apparatus Setup: The core of the apparatus consists of a saturator cell containing the liquid this compound, housed within a thermostat-controlled furnace. A carrier gas (e.g., nitrogen) purification and flow control system is connected to the inlet of the saturator. The outlet is connected to a cold trap to collect the condensed vapor.

-

Sample Loading: A known mass of the compound is placed in the saturator cell.

-

Equilibrium Establishment: The furnace is set to the desired temperature. The carrier gas is passed through the saturator at a slow, controlled flow rate. The flow rate must be within the "plateau region"—fast enough to prevent vapor diffusion but slow enough to ensure the gas stream is fully saturated with the sample's vapor.[9][11]

-

Vapor Collection: The saturated gas stream exits the furnace and passes through a cold trap (e.g., cooled with liquid nitrogen), where the vapor of the compound condenses and is collected. The volume of the carrier gas that has passed through the system is measured.

-

Mass Determination: The mass of the condensed vapor (Δm) is determined gravimetrically.

-

Vapor Pressure Calculation: The apparent vapor pressure (P) at that temperature (T) is calculated using the equation: P = (Δm / M) * R * Tc / (Vgas) where M is the molar mass, R is the gas constant, Tc is the temperature at which the gas volume was measured, and Vgas is the total volume of carrier gas.[11]

-

Data Series: Steps 3-6 are repeated at several different temperatures.

-

Enthalpy Calculation: The enthalpy of vaporization (ΔvapH°) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Workflow for the Transpiration Method

Caption: Workflow for determining enthalpy of vaporization.

Section 3: Computational Thermochemistry as a Predictive Tool

When experimental methods are unfeasible, high-level quantum chemical calculations provide a powerful alternative for predicting thermochemical data. Methods like Gaussian-4 (G4) theory are designed to achieve "chemical accuracy" (typically within ~1 kcal/mol or ~4 kJ/mol) for a wide range of molecules.[12][13]

High-Accuracy Composite Methods: G4 Theory

G4 theory is not a single calculation but a composite method that combines results from different levels of theory and basis sets to approximate a very high-level result at a manageable computational cost.[13][14] It includes corrections for remaining basis set deficiencies and higher-level correlation effects.[15]

Computational Protocol: G4 Theory

-

Structure Optimization: The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(2df,p) basis set.[13]

-

Frequency Calculation: A vibrational frequency calculation is performed at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry, including:

-

G4 Energy Combination: The individual energies are combined according to the G4 prescription, which includes the ZPVE and an empirical higher-level correction (HLC) to yield the final G4 total energy at 0 K.[15]

Improving Accuracy with Isodesmic Reactions

A major source of error in computational thermochemistry comes from the incomplete cancellation of errors when modeling the breaking of all bonds in a molecule to form its constituent atoms. Isodesmic reactions are hypothetical reactions where the number and type of bonds on the reactant side are identical to those on the product side.[16][17] This ensures a high degree of error cancellation, allowing for accurate results even with less computationally expensive methods.[18][19]

Proposed Isodesmic Reaction for this compound:

C₆F₅COCH₃ + C₆H₆ → C₆F₅H + C₆H₅COCH₃

In this reaction, the key chemical environments (a pentafluorophenyl ring attached to a carbonyl, an acetophenone) are conserved. The enthalpy of reaction (ΔrH°) can be calculated with high accuracy. The desired enthalpy of formation (ΔfH°) of pentafluoroacetophenone can then be derived if the experimental enthalpies of formation for the other three species (benzene, pentafluorobenzene, and acetophenone) are known.

Computational Workflow: Isodesmic Approach

Caption: Computational workflow using an isodesmic reaction.

Section 4: Summary of Thermochemical Data

The following table summarizes the known physical properties and provides target parameters for the experimental and computational work outlined in this guide. Once determined, these values will provide a comprehensive thermochemical profile for the title compound.

| Property | Symbol | Value | Units | Source / Method |

| Molecular Formula | - | C₈H₃F₅O | - | - |

| Molecular Weight | MW | 210.10 | g/mol | [4] |

| Boiling Point | Tboil | 130-131 | °C | |

| Boiling Point | Tboil | 403-404 | K | [5] |

| Target Data | ||||

| Standard Enthalpy of Formation (liquid) | ΔfH°(l) | To be determined | kJ/mol | Rotating-Bomb Calorimetry |

| Standard Enthalpy of Vaporization | ΔvapH° | To be determined | kJ/mol | Transpiration Method |

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | To be determined | kJ/mol | From ΔfH°(l) and ΔvapH° |

| Standard Enthalpy of Formation (gas, calc.) | ΔfH°(g) | To be determined | kJ/mol | G4 Theory / Isodesmic Reaction |

| Standard Molar Heat Capacity (liquid) | Cp(l) | To be determined | J/mol·K | Differential Scanning Calorimetry |

Section 5: Applications in Research and Development

-

Reaction Modeling: Accurate enthalpies of formation are essential for calculating the heat of reaction (ΔrH°) for any synthetic step involving this compound. This allows chemists to predict whether a reaction will be exothermic or endothermic, which is critical for controlling reaction conditions and ensuring safety.

-

Process Safety and Scale-Up: In pharmaceutical and chemical manufacturing, scaling up a reaction from the lab bench to a production vessel requires a thorough understanding of its thermal hazards. The thermochemical data determined through the methods in this guide are direct inputs for reaction calorimetry studies and help engineers design cooling systems, identify potential thermal runaway risks, and establish safe operating limits.

-

Computational Drug Design: Gas-phase enthalpies of formation serve as benchmarks for validating the accuracy of computational models. These models are then used to predict the stability and reactivity of new drug candidates derived from the pentafluoroacetophenone scaffold, accelerating the design-test-analyze cycle in drug discovery.

Conclusion

While this compound is a commercially available and synthetically important molecule, its fundamental thermochemical properties are conspicuously absent from the public record. This guide provides the necessary theoretical background and detailed, actionable protocols for researchers to fill this gap. By combining state-of-the-art experimental techniques like rotating-bomb calorimetry with high-accuracy computational methods such as G4 theory and isodesmic reaction schemes, the scientific community can generate a reliable, cross-validated set of thermochemical data for this compound. This will not only enhance our fundamental understanding but also directly support safer, more efficient, and more innovative research in drug development and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorine Flame Calorimetry III. The Heat of Formation of Chlorine Trifluoride at 298.15 K - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Group of Prof. Hendrik Zipse | G4 theory - improving on G3X [zipse.cup.uni-muenchen.de]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 15. rsc.anu.edu.au [rsc.anu.edu.au]

- 16. Isodesmic reaction - Wikipedia [en.wikipedia.org]

- 17. Group of Prof. Hendrik Zipse | Isodesmic Reactions [zipse.cup.uni-muenchen.de]

- 18. par.nsf.gov [par.nsf.gov]

- 19. researchgate.net [researchgate.net]

Electron affinity of 2',3',4',5',6'-Pentafluoroacetophenone

Theoretical and Comparative Analysis of Electron Affinity

While a precise experimental value for the electron affinity (EA) of 2',3',4',5',6'-Pentafluoroacetophenone is not documented in the searched literature, its electronic properties can be inferred from studies on similar molecules. The high degree of fluorination on the phenyl ring is expected to significantly increase the electron affinity compared to unsubstituted acetophenone. This is due to the strong electron-withdrawing nature of fluorine atoms, which stabilizes the resulting anion.

Theoretical calculations, such as those employing density functional theory (DFT), are powerful tools for estimating the electron affinity of molecules for which experimental data is lacking. These computational methods can provide reliable predictions of both adiabatic and vertical electron affinities.

Table 1: Electron Affinity Data for Related Compounds

| Compound | Electron Affinity (eV) | Method |

| This compound | Not experimentally determined | - |

| Acetophenone | 0.87 ± 0.09 | Electron Photodetachment |

| Hexafluorobenzene | > 0.5 | Electron Transmission Spectroscopy |

Experimental Protocols for Determining Electron Affinity

The determination of electron affinity is primarily achieved through a variety of gas-phase experimental techniques. These methods provide critical data on the energy changes associated with electron capture by a neutral molecule.

Electron Transmission Spectroscopy (ETS)

Electron Transmission Spectroscopy is a key technique for probing the unoccupied molecular orbitals of a molecule and determining the energies of temporary negative ion states (anion states).

Methodology:

-

A monoenergetic beam of electrons is generated and directed through a collision cell containing the vapor of the target compound at low pressure.

-

The energy of the incident electron beam is systematically varied.

-

The current of electrons that passes through the gas sample without being scattered is measured as a function of the electron energy.

-

When the energy of the incident electrons matches the energy required to form a temporary negative ion, a sharp decrease, or "resonance," is observed in the transmitted current.

-

The energies at which these resonances occur correspond to the vertical attachment energies (VAEs) of the temporary negative ions. The lowest VAE provides an estimate of the vertical electron affinity.

Caption: Workflow for Electron Transmission Spectroscopy.

Electron Photodetachment Spectroscopy

For stable negative ions, electron photodetachment spectroscopy can be used to determine the adiabatic electron affinity with high precision.

Methodology:

-

A beam of the negative ions of interest is generated, typically using an ion source such as an electrospray or chemical ionization source.

-

The ions are mass-selected and guided into an interaction region.

-

The ion beam is intersected with a tunable laser beam.

-

When the photon energy of the laser is sufficient to detach an electron from the anion, a neutral molecule is formed.

-

The appearance of neutral molecules or the disappearance of the anions is monitored as a function of the laser wavelength.

-

The minimum photon energy required to induce electron detachment corresponds to the adiabatic electron affinity of the molecule.

Caption: Workflow for Electron Photodetachment Spectroscopy.

Dissociative Electron Attachment

In addition to forming a stable or temporary parent anion, electron attachment to a molecule can lead to its fragmentation, a process known as dissociative electron attachment (DEA). For this compound, potential DEA channels could involve the cleavage of the C-C bond between the acetyl group and the phenyl ring or the loss of a fluorine atom. Studying the energy dependence and cross-sections of these fragmentation pathways provides further insight into the molecule's interaction with low-energy electrons.

Conclusion

While the electron affinity of this compound has not been explicitly measured, a strong theoretical and comparative basis suggests it possesses a significant positive electron affinity. The experimental protocols of Electron Transmission Spectroscopy and Electron Photodetachment Spectroscopy, coupled with theoretical calculations, provide a clear roadmap for the future determination of this important molecular property. Such data is crucial for understanding its reactivity and potential applications in fields where electron transfer processes are fundamental.

A Technical Guide to the Photochemical Properties of 2',3',4',5',6'-Pentafluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated photochemical properties of 2',3',4',5',6'-Pentafluoroacetophenone. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates its likely behavior based on the established principles of ketone photochemistry and provides detailed methodologies for its investigation. This guide is intended to serve as a foundational resource for researchers interested in utilizing or studying the photochemical characteristics of this highly fluorinated aromatic ketone.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting photochemical experiments.

| Property | Value | Reference |

| CAS Number | 652-29-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₃F₅O | [1][2][3][4][5][6] |

| Molecular Weight | 210.10 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Boiling Point | 130-131 °C | [3] |

| Density | 1.476 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4366 | |

| UV/Visible Spectrum | Data available in NIST WebBook | [1] |

Anticipated Photochemical Pathways